molecular formula C6H5NHC6H4NHC6H5<br>C18H16N2<br>C18H16N2 B1677971 N,N'-Diphenyl-p-phenylenediamine CAS No. 74-31-7

N,N'-Diphenyl-p-phenylenediamine

Cat. No. B1677971
CAS RN: 74-31-7
M. Wt: 260.3 g/mol
InChI Key: UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Patent
US04431841

Procedure details

To a 500 ml, 3-necked round bottom flask were added 92 g (500 mmole) p-aminodiphenylamine, 61 ml (600 mmole) cyclohexanone, 82 ml (800 mmole) nitrobenzene, 120 ml xylene solvent and 1.0 g of 5% palladium on carbon catalyst (0.05 g Pd). Using essentially the procedure of Example 1 the reaction was (A) carried out without acid and then again (B) in the presence of 3 millimoles of sulfuric acid. Reaction (B) provided about 40% (mole) more yield of DPPD over reaction (A) after 7 hours at reflux.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[C:15]1(=O)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.[N+](C1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1.[Pd]>[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
Name
Quantity
61 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
82 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.